1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide
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Overview
Description
1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclobutane carboxamides This compound is characterized by the presence of a difluorophenyl group, an ethyl-triazolyl group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Difluorophenyl Group: This step may involve halogenation reactions followed by nucleophilic substitution.
Attachment of the Ethyl-Triazolyl Group: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its unique structure.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorophenyl)-N-(4-methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide
- 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxamide
Uniqueness
1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O/c1-2-21-9-18-20-14(21)19-13(22)15(6-3-7-15)11-5-4-10(16)8-12(11)17/h4-5,8-9H,2-3,6-7H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBYXUQBPUQEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1NC(=O)C2(CCC2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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